Vitamin B5,Calcium Salt Hydrate-13C3 15N

Food Analysis Vitamin Quantification Method Validation

Addressing the critical lack of commercially available isotopically labeled CoA standards, this ¹³C₃¹⁵N-labeled calcium pantothenate enables rigorous SID-MS quantification. Unlike deuterated analogs that exhibit chromatographic shift, the +4 Da mass shift ensures complete co-elution with the endogenous analyte. • Enables >99% labeling efficiency in SILEC protocols for CoA library generation. • Delivers 97.5-103% recovery and <8.5% CV in fortified food matrices. • Supports high-throughput QC with ≤2-hour total analysis time.

Molecular Formula C18H34CaN2O11
Molecular Weight 502.49 g/mol
Cat. No. B12404966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitamin B5,Calcium Salt Hydrate-13C3 15N
Molecular FormulaC18H34CaN2O11
Molecular Weight502.49 g/mol
Structural Identifiers
SMILESCC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.O.[Ca+2]
InChIInChI=1S/2C9H17NO5.Ca.H2O/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/q;;+2;/p-2/i2*3+1,4+1,8+1,10+1;;
InChIKeyKUKRZUPDYACRAM-PJMCWKILSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vitamin B5 Calcium Salt Hydrate-13C3 15N Overview


Vitamin B5, Calcium Salt Hydrate-13C3 15N (CAS 356786-94-2 or 63409-48-3) is a stable isotope-labeled analog of calcium pantothenate (vitamin B5), wherein three carbon atoms are replaced with carbon-13 (¹³C) and one nitrogen atom with nitrogen-15 (¹⁵N) in the β-alanyl moiety . This compound serves as an essential precursor for coenzyme A (CoA) biosynthesis, and its isotopic labeling enables precise tracking of metabolic pathways and accurate quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) in stable isotope dilution assays (SIDA) [1]. Unlike unlabeled pantothenate, the ¹³C₃¹⁵N label provides a mass shift (+4 Da) that allows unequivocal discrimination from endogenous analyte while maintaining identical chemical and biological properties .

Why Unlabeled Vitamin B5 Fails as Internal Standard


Generic unlabeled calcium pantothenate cannot serve as an internal standard in stable isotope dilution mass spectrometry (SID-MS) because it is chromatographically and spectrometrically indistinguishable from the endogenous analyte, thereby precluding accurate correction for matrix effects, extraction losses, and ionization variability [1]. Alternative labeled pantothenate analogs—such as deuterium (²H)-labeled variants—exhibit differential chromatographic retention due to deuterium isotope effects (hydrophobicity shift), which compromises co-elution and introduces quantification bias [2]. Furthermore, single-isotope labels (e.g., ¹³C-only or ¹⁵N-only) provide a smaller mass shift (+1 to +3 Da) that may overlap with natural isotopic abundance signals in complex matrices, reducing signal specificity [3]. The ¹³C₃¹⁵N dual-label configuration of this compound provides a +4 Da mass shift and complete chromatographic co-elution, delivering the gold-standard analytical performance required for rigorous quantification in food analysis, clinical metabolomics, and pharmaceutical quality control [4].

Quantitative Evidence: 13C3 15N-Pantothenate vs. Analogs


Precision Comparison: SIDA vs. Microbiological Assay

When quantifying free pantothenic acid in corn flour, the stable isotope dilution assay (SIDA) employing [¹³C₃,¹⁵N]-pantothenic acid as internal standard demonstrated an intra-assay coefficient of variation (CV) of 8.5% (n=5), compared to the microbiological assay (MA)—the standard AOAC method—which exhibits higher variability and lacks internal standard correction for matrix effects [1]. The SIDA method achieved a recovery of 97.5% at a spike level of 6 mg kg⁻¹ in corn starch [1].

Food Analysis Vitamin Quantification Method Validation

Isotopic Incorporation Efficiency for CoA Labeling (SILEC)

In the SILEC (Stable Isotope Labeling by Essential nutrients in Cell culture) protocol, replacing unlabeled pantothenate in culture media with [¹³C₃¹⁵N₁]-pantothenate resulted in >99% incorporation of the labeled isotope into various CoA species after three passages of murine hepatocytes (Hepa 1c1c7) [1]. This labeling efficiency was achieved using charcoal-dextran-stripped fetal bovine serum (FBS), which contains lower contaminating unlabeled pantothenate compared to dialyzed or undialyzed FBS [1].

Metabolomics Coenzyme A Analysis SILEC Methodology

Recovery and Precision: SIDA vs. Label Claim in Fortified Foods

In a simultaneous SIDA analysis of folic acid and pantothenic acid in multivitamin products, the method using [¹³C₃,¹⁵N]-pantothenic acid as internal standard achieved intra-assay CV of 4.5% (n=5) and inter-assay CV of 6.5% (n=7) for pantothenic acid [1]. Recovery was 103% at an addition level of 600 μg kg⁻¹ in starch products [1]. Analysis of commercial fortified foods revealed that actual pantothenic acid content exceeded label claims by approximately 30% for the majority of products tested, highlighting the value of accurate SIDA quantification over label-based assumptions [1].

Fortified Foods Quality Control Multivitamin Analysis

Isotopic Enrichment: Dual-Label vs. Single-Isotope Analogs

Commercially available Vitamin B5-[¹³C₃,¹⁵N] (calcium pantothenate-[¹³C₃,¹⁵N]) is supplied with certified isotopic enrichment of ≥98 atom% for both ¹³C and ¹⁵N (specifically 98+ atom% ¹³C and 98+ atom% ¹⁵N) . This dual-isotope, high-enrichment configuration yields a +4 Da mass shift that is fully resolved from the natural M+1, M+2, and M+3 isotopic peaks of endogenous pantothenic acid, in contrast to single-isotope ¹³C₁-labeled or ¹⁵N₁-labeled analogs, which provide only +1 Da mass shifts that may partially overlap with natural isotopic abundance signals in complex biological matrices .

Isotopic Purity Internal Standard Selection LC-MS Method Development

Method Bias: SIDA vs. Microbiological Assay in Animal Matrices

In a direct method comparison study analyzing identical sample extracts across multiple food matrices, SIDA using [¹³C₃,¹⁵N]-pantothenic acid as internal standard was compared to the microbiological assay (MA) [1]. For plant-derived products, good accordance was observed between SIDA and MA. However, for products of animal origin, MA measured significantly higher total pantothenic acid content than SIDA [1]. The authors concluded that microbial enzymes in the MA were able to cleave bound pantothenic acid conjugates more effectively than the pantetheinase and phosphatase treatment used in the SIDA sample preparation, indicating that MA overestimates bioavailable pantothenic acid in animal matrices due to non-specific cleavage of non-bioavailable conjugates [1].

Method Comparison Food Analysis Systematic Bias

Turnaround Time: SIDA vs. Microbiological Assay

The SIDA method employing [¹³C₃,¹⁵N]-pantothenic acid as internal standard enables analysis of free pantothenic acid within 2 hours from sample receipt to result, due to a very simple extraction and clean-up procedure [1]. In contrast, traditional microbiological assays (MA) for pantothenic acid require 24-48 hours of bacterial culture incubation for turbidimetric growth measurement [2]. For total pantothenic acid quantification, SIDA requires an overnight incubation (approx. 16 hours) with pigeon liver pantetheinase and alkaline phosphatase to liberate bound vitamin, whereas MA incubation periods may extend to 72 hours depending on organism growth kinetics [2].

Analytical Throughput Method Efficiency Vitamin Analysis

Key Applications for 13C3 15N-Vitamin B5


SID-MS Quantification in Fortified Foods & Supplements

This compound is the preferred internal standard for regulatory-grade quantification of free and total pantothenic acid in fortified foods, multivitamin products, and dietary supplements. Based on validated SIDA methods, it delivers intra-assay precision of 4.5-8.5% CV, inter-assay precision of 6.5% CV, and recovery of 97.5-103% across diverse food matrices including corn flour, starch, sweets, cereals, and whey products [1]. The method detects formulation deviations where actual content exceeds label claims by approximately 30% [2], providing essential data for FDA nutrition labeling compliance and quality assurance programs. Total analysis time for free pantothenic acid is ≤2 hours, enabling high-throughput QC workflows [3].

Biosynthetic CoA Internal Standards via SILEC

This ¹³C₃¹⁵N-labeled pantothenate is the essential precursor for the SILEC (Stable Isotope Labeling by Essential nutrients in Cell culture) protocol, enabling biosynthetic production of a comprehensive library of isotopically labeled CoA and acyl-CoA thioester internal standards. When murine hepatocytes or Pan6-deficient yeast are cultured in media where unlabeled pantothenate is replaced with this compound, labeling efficiency exceeds 99% after three passages [4]. This capability directly addresses the critical limitation that commercially available isotopically labeled CoA does not exist, thereby enabling rigorous SID-MS quantification of central metabolites in fatty acid β-oxidation, the Krebs cycle, and cholesterol biosynthesis [5].

Metabolic Flux Analysis in CoA-Dependent Pathways

This compound functions as a metabolic tracer for investigating pantothenate uptake, CoA biosynthesis rates, and downstream acyl-CoA metabolism in cell culture and ex vivo models. The ¹³C₃¹⁵N dual label enables discrimination of newly synthesized CoA species from pre-existing pools via LC-MS analysis [5]. Applications include measuring changes in short-chain acyl-CoA profiles in mitochondrial disease models (e.g., rotenone-induced complex I inhibition showing decreased succinyl-CoA and increased β-hydroxybutyryl-CoA), assessing CoA sequestration under metabolic stress, and quantifying acetyl-CoA:succinyl-CoA ratios as potential biomarkers in conditions such as Friedreich's Ataxia [5].

Method Validation & Reference Standards for AOAC/ISO

This high-enrichment (≥98 atom% ¹³C and ¹⁵N) isotopically labeled standard is appropriate for preparing calibration curves and quality control materials in AOAC and ISO/IEC 17025-accredited food testing laboratories . Its +4 Da mass shift provides unequivocal chromatographic and mass spectrometric resolution from endogenous pantothenic acid, avoiding the systematic overestimation bias observed with microbiological assays in animal-derived matrices [6]. The compound supports the transition from traditional microbiological methods (AOAC 992.07) to modern LC-MS/MS methods that offer superior specificity, faster turnaround (≤2 hours vs. 24-48 hours), and internal standard-corrected quantification that compensates for matrix effects and extraction variability [3].

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